molecular formula C16H21NO B1208004 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol CAS No. 77828-25-2

2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol

Cat. No. B1208004
CAS RN: 77828-25-2
M. Wt: 243.34 g/mol
InChI Key: QZWJNLCOJAICKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol, also known as 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol, is a useful research compound. Its molecular formula is C16H21NO and its molecular weight is 243.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77828-25-2

Product Name

2-Methylammonio-1-(spiro(cyclopentane-1,1'-indene)-3'-yl)ethanol

Molecular Formula

C16H21NO

Molecular Weight

243.34 g/mol

IUPAC Name

2-(methylamino)-1-spiro[cyclopentane-1,3'-indene]-1'-ylethanol

InChI

InChI=1S/C16H21NO/c1-17-11-15(18)13-10-16(8-4-5-9-16)14-7-3-2-6-12(13)14/h2-3,6-7,10,15,17-18H,4-5,8-9,11H2,1H3

InChI Key

QZWJNLCOJAICKS-UHFFFAOYSA-N

SMILES

CNCC(C1=CC2(CCCC2)C3=CC=CC=C31)O

Canonical SMILES

CNCC(C1=CC2(CCCC2)C3=CC=CC=C31)O

synonyms

2-methylammonio-1-(spiro(cyclopentane-1,1'- indene)-3'-yl)ethanol
KABI 2023
KABI-2023

Origin of Product

United States

Synthesis routes and methods I

Procedure details

N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine (8.1 g; Swedish Pat. No. 7203905-0) in diethyl ether (100 ml) is treated with trifluoroacetic anhydride (8 ml) while being stirred with powdered anhydrous sodium carbonate (6 g). The solid is filtered off and the solvent is evaporated from the filtrate. The crude N-trifluoroacetyl-N-methylspiro(cyclopentane-1,1'-indan)-3'-ylideneethylamine is dissolved in dichloromethane (100 ml), added to sodium bicarbonate solution (40 ml; 0.5 M) and treated in portions with m-chloroperbenzoic acid (50%; 3.4 g) with stirring at about 20° C. After stirring for 2 hours, the solution is washed with saturated sodium carbonate solution and water, and dried with sodium sulphate. After filtration, the solvent is evaporated. The crude epoxy compound is dissolved in tetrahydrofuran (100 ml), and treated with perchloric acid (10 drops) at room temperature for 2 hours. After evaporation of the solvent the remaining crude 2-(N-methyltrifluoroacetamido)-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]-ethanol is dissolved in a mixture of methanol (20 ml), water (50 ml) and potassium carbonate (10 g) and stirred overnight. The methanol is evaporated under reduced pressure and the free amine is extracted into dichloromethane. After drying with sodium sulphate the solvent is evaporated. The title compound is crystallized from diisopropyl ether; m.p. 134° C.
Name
N-Methyl-2-[spiro(cyclopentane-1,1'-indene)-3'-yliden]ethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Phosgene (1 g) is added to dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2.9 g) in benzene (25 ml). The mixture is stirred at room temperature for 30 minutes and then under reflux for 2 hours. Evaporation of the solvent under reduced pressure gives an oil which crystallizes. Recrystallization from diisopropyl ether gives a pure product, m.p. 75°-77° C. This compound, 5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol (2 g), is refluxed for 2 hours with a solution of potassium hydroxide (5 g) in ethanol (50 ml) and water (10 ml). Most of the solvent is evaporated under reduced pressure, water (25 ml) is added and the amine is extracted into chloroform. Drying and evaporation of the solvent gives the crystalline title compound, which after recrystallization from diisopropyl ether melts at 133°-134° C.
Quantity
1 g
Type
reactant
Reaction Step One
Name
dimethylamino-1-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
[Compound]
Name
5-[spiro(cyclopentane-1,1'-indene)-3'-yl]ethanol
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

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